molecular formula C21H23N3O B2821464 N,N-diethyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 380895-10-3

N,N-diethyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B2821464
CAS No.: 380895-10-3
M. Wt: 333.435
InChI Key: RYTIFNGSKACZGY-UHFFFAOYSA-N
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Description

N,N-diethyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide is an organic compound with a complex structure, featuring both aromatic and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide typically involves the reaction of 4-methylbenzoyl chloride with N,N-diethyl-1-phenylpyrazole-4-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N,N-diethyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-diethyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-3-methylbenzamide
  • N,N-diethyl-3-(4-methylphenyl)prop-2-yn-1-amine
  • N,N-diethyl-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide

Uniqueness

N,N-diethyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide is unique due to its specific structure, which combines both aromatic and pyrazole rings. This structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

N,N-diethyl-3-(4-methylphenyl)-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c1-4-23(5-2)21(25)19-15-24(18-9-7-6-8-10-18)22-20(19)17-13-11-16(3)12-14-17/h6-15H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTIFNGSKACZGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CN(N=C1C2=CC=C(C=C2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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